molecular formula C16H21BrO5 B8454233 methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate

methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate

Cat. No.: B8454233
M. Wt: 373.24 g/mol
InChI Key: MAUISGCHAUMYSC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate is a complex organic compound with a unique structure that combines bromine, methyl, and tetrahydropyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate typically involves multiple steps. One common route includes the bromination of a precursor compound followed by esterification and etherification reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as pyridinium tribromide for bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Reaction conditions vary but often involve temperatures ranging from -78°C to 150°C and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, while the ester and ether groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-2-methylbenzoate: Lacks the tetrahydropyran and ethoxy groups, making it less complex.

    Methyl 2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate: Similar structure but without the bromine atom.

    Methyl 3-bromo-2-methyl-6-ethoxybenzoate: Similar but lacks the tetrahydropyran group.

Uniqueness

Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate is unique due to the combination of bromine, methyl, and tetrahydropyran groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C16H21BrO5

Molecular Weight

373.24 g/mol

IUPAC Name

methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate

InChI

InChI=1S/C16H21BrO5/c1-11-12(17)6-7-13(15(11)16(18)19-2)20-9-10-22-14-5-3-4-8-21-14/h6-7,14H,3-5,8-10H2,1-2H3

InChI Key

MAUISGCHAUMYSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)OCCOC2CCCCO2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 3-bromo-6-hydroxy-2-methylbenzoate (Cpd GG, 1.94 g, 7.90 mmol) in DMF (25 mL) was treated with cesium carbonate (3.45 g, 10.0 mmol) and then 2-(2-bromoethoxy)tetrahydro-2H-pyran (2.06 g, 9.84 mmol). The reaction mixture was heated at 55° C. for 16 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water (2×) and brine. The organic layer was concentrated under vacuum to give a brown oil which was purified by column chromatography (0-25%, ethyl acetate/heptane) to give the title compound (Cpd HH, 2.11 g, 67% yield) as a clear oil. 1H NMR (400 MHz, chloroform-d) δ 7.50 (d, J=8.80 Hz, 1H), 6.72 (d, J=8.80 Hz, 1H), 4.68 (t, J=3.36 Hz, 1H), 4.13-4.18 (m, 2H), 4.00 (td, J=4.77, 11.37 Hz, 1H), 3.91 (s, 3H), 3.86 (ddd, J=3.06, 8.59, 11.34 Hz, 1H), 3.74-3.80 (m, 1H), 3.49-3.56 (m, 1H), 2.32 (s, 3H), 1.78-1.89 (m, 1H), 1.67-1.77 (m, 1H), 1.58-1.66 (m, 2H), 1.49-1.55 (m, 2H).
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
67%

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